molecular formula C16H19N5O3 B10987098 N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-methyl-5-oxopyrrolidine-3-carboxamide

N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-methyl-5-oxopyrrolidine-3-carboxamide

Cat. No.: B10987098
M. Wt: 329.35 g/mol
InChI Key: GKZZIWHJVKGQNK-UHFFFAOYSA-N
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Description

N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-methyl-5-oxopyrrolidine-3-carboxamide is a synthetic compound known for its diverse applications in scientific research. This compound features a triazole ring, a methoxybenzyl group, and a pyrrolidine carboxamide moiety, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-methyl-5-oxopyrrolidine-3-carboxamide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Methoxybenzyl Group: This step often involves the alkylation of the triazole ring with 4-methoxybenzyl halides in the presence of a base such as potassium carbonate.

    Formation of the Pyrrolidine Carboxamide: The final step involves the coupling of the triazole intermediate with a pyrrolidine derivative, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can undergo oxidation to form corresponding aldehydes or acids.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.

    Substitution: The methoxybenzyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of dihydrotriazole derivatives.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in metal-catalyzed reactions.

    Organic Synthesis: Intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its triazole moiety.

    Protein Binding Studies: Used in studying interactions with proteins.

Medicine

    Drug Development: Investigated for its potential therapeutic effects in various diseases.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Agriculture: Potential use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-methyl-5-oxopyrrolidine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with active sites of enzymes, inhibiting their activity. The methoxybenzyl group may enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • **N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-methyl-5-oxopyrrolidine-3-carboxamide
  • N-(4-methoxybenzyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea
  • N-(3-methoxybenzyl)palmitamide

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its triazole ring is particularly notable for its stability and ability to participate in various chemical reactions, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C16H19N5O3

Molecular Weight

329.35 g/mol

IUPAC Name

N-[5-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-yl]-1-methyl-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C16H19N5O3/c1-21-9-11(8-14(21)22)15(23)18-16-17-13(19-20-16)7-10-3-5-12(24-2)6-4-10/h3-6,11H,7-9H2,1-2H3,(H2,17,18,19,20,23)

InChI Key

GKZZIWHJVKGQNK-UHFFFAOYSA-N

Canonical SMILES

CN1CC(CC1=O)C(=O)NC2=NNC(=N2)CC3=CC=C(C=C3)OC

Origin of Product

United States

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